![molecular formula C8H8FNO3 B1601056 4-Ethoxy-2-fluoro-1-nitrobenzene CAS No. 28987-48-6](/img/structure/B1601056.png)
4-Ethoxy-2-fluoro-1-nitrobenzene
Overview
Description
“4-Ethoxy-2-fluoro-1-nitrobenzene” is a chemical compound with the molecular formula C8H8FNO3 . Its IUPAC name is ethyl 3-fluoro-4-nitrophenyl ether . The compound has a molecular weight of 185.15 .
Molecular Structure Analysis
The molecular structure of “4-Ethoxy-2-fluoro-1-nitrobenzene” consists of an aromatic benzene ring substituted with ethoxy, fluoro, and nitro groups . The exact 3D structure can be computed using specialized software .
Chemical Reactions Analysis
While specific chemical reactions involving “4-Ethoxy-2-fluoro-1-nitrobenzene” are not detailed in the available literature, benzene derivatives typically undergo reactions such as electrophilic aromatic substitution .
Scientific Research Applications
Synthesis of Anti-inflammatory Agents
Although the exact compound isn’t mentioned, a similar compound “4-Bromo-1-fluoro-2-nitrobenzene” is used in the synthesis of anti-inflammatory agents . It’s plausible that “4-Ethoxy-2-fluoro-1-nitrobenzene” could be used in a similar manner, given the structural similarities.
Experimental / Research Use
“4-Ethoxy-2-fluoro-1-nitrobenzene” is offered for experimental and research use . This suggests that it may be used in various scientific experiments, possibly as a reagent or a building block for synthesizing more complex molecules.
Mechanism of Action
- In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
- In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Target of Action
The primary target of 4-Ethoxy-2-fluoro-1-nitrobenzene is the benzene ring, a common structural component in many organic compounds . The benzene ring contains six pi electrons, which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring is especially stable and tends to be retained during reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
Biochemical Pathways
It’s known that benzene derivatives can undergo electrophilic aromatic substitution, maintaining the aromaticity of the benzene ring . This suggests that the compound could potentially influence pathways involving aromatic compounds.
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs after the electrophile forms a sigma-bond to the benzene ring and a proton is removed from the resulting intermediate .
Safety and Hazards
Safety data sheets indicate that compounds similar to “4-Ethoxy-2-fluoro-1-nitrobenzene” may pose hazards such as skin and eye irritation, and may be harmful if swallowed or inhaled . It is recommended to use personal protective equipment and ensure adequate ventilation when handling such compounds .
properties
IUPAC Name |
4-ethoxy-2-fluoro-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-2-13-6-3-4-8(10(11)12)7(9)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAIPPBHURYBBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543239 | |
Record name | 4-Ethoxy-2-fluoro-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90543239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28987-48-6 | |
Record name | 4-Ethoxy-2-fluoro-1-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28987-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-2-fluoro-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90543239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethoxy-2-fluoronitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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